Fmoc-d-gln-opfp

Peptide Synthesis Quality Control Solid-Phase Peptide Synthesis

Pre-activated Fmoc-D-Gln-OPfp bypasses racemization-prone in-situ activation, delivering direct, additive-free coupling for solid-phase peptide synthesis. The Pfp ester preserves D-glutamine stereochemistry, critical for all-D-peptide drug candidates and mirror-image phage display libraries. ≥98% HPLC purity minimizes diastereomeric impurities. Stable 6-month stock solutions at -80°C enable automated, high-throughput synthesizer workflows. Choose pre-activated precision over free-acid uncertainty.

Molecular Formula C26H19F5N2O5
Molecular Weight 534.4
CAS No. 200622-33-9
Cat. No. B613505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-d-gln-opfp
CAS200622-33-9
Synonymsfmoc-d-gln-opfp; 200622-33-9; Fmoc-D-GlutaminePentafluorophenylEster; CTK3J8347; MolPort-016-580-298; CF-794; ZINC71788104; AK-85724; KB-302489; RT-004544; A7883; FT-0686522; ST24047252; PentafluorophenylN~2~-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutaminate; (2,3,4,5,6-pentafluorophenyl)(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Molecular FormulaC26H19F5N2O5
Molecular Weight534.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
InChIInChI=1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36)/t17-/m1/s1
InChIKeyFVJZFMYVWWIIGD-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Gln-OPfp (CAS 200622-33-9) – Pre‑Activated D‑Glutamine Derivative for High‑Fidelity Solid‑Phase Peptide Synthesis


Fmoc-D-Gln-OPfp (CAS 200622-33-9) is a pentafluorophenyl (Pfp) active ester of Nα-Fmoc-protected D-glutamine . With a molecular formula of C26H19F5N2O5 and molecular weight of 534.43 g/mol, this compound serves as a pre‑activated building block for solid‑phase peptide synthesis (SPPS) under standard Fmoc/tBu protocols . The combination of the base‑labile Fmoc group and the highly electrophilic Pfp ester enables rapid, additive‑free coupling while preserving stereochemical integrity.

Why Generic Fmoc-D-Gln-OH Cannot Simply Replace Fmoc-D-Gln-OPfp in Demanding SPPS


Direct substitution of Fmoc-D-Gln-OPfp with the free acid Fmoc-D-Gln-OH introduces a critical difference: the free acid must be activated in situ using coupling reagents such as DIC/HOBt or HBTU . This activation step generates oxazol‑5(4H)-one intermediates that are highly susceptible to racemization, particularly for D‑amino acids, leading to loss of stereochemical purity and the formation of diastereomeric impurities [1]. In contrast, the pre‑formed Pfp ester bypasses this problematic activation step, delivering the activated D‑glutamine residue directly to the growing peptide chain with minimal epimerization.

Quantitative Differentiation of Fmoc-D-Gln-OPfp vs. Key Comparators


HPLC Purity Specification: Fmoc-D-Gln-OPfp (≥98.0%) Outperforms Standard Free Acid (≥97.0%)

Vendor quality specifications indicate that Fmoc-D-Gln-OPfp is supplied with a minimum HPLC purity of ≥98.0% . The corresponding free acid, Fmoc-D-Gln-OH, is typically offered with a minimum HPLC purity specification of ≥97.0% (area‑%) .

Peptide Synthesis Quality Control Solid-Phase Peptide Synthesis

Racemization Suppression: Pfp Esters Exhibit High kcoupling/kracemization Ratios vs. In Situ Activation

Kinetic studies comparing pentafluorophenyl and tetrafluorophenyl esters of protected amino acids demonstrate similarly large kcoupling/kracemization ratios, confirming that Pfp esters effectively prevent extensive racemization during coupling [1]. In contrast, activation of free acids via standard carbodiimide methods (e.g., DIC/HOBt) can promote oxazolone formation and subsequent enolization, leading to measurable stereochemical loss .

Stereochemical Integrity Racemization D-Amino Acid Peptides

Additive‑Free Coupling: Pfp Esters Enable High‑Purity Peptide Synthesis Without HOBt/HOAt

A continuous‑flow peptide synthesis protocol employing pentafluorophenyl esters successfully produced oligopeptides with high purities and yields without any coupling additives [1]. Traditional SPPS workflows relying on Fmoc‑amino acids (free acids) typically require additives such as HOBt or HOAt to suppress racemization and enhance coupling efficiency [2].

Green Chemistry Flow Chemistry Peptide Coupling

Defined Cryogenic Stability: 6‑Month Shelf Life at −80°C for Stock Solutions

Vendor guidelines specify that stock solutions of Fmoc-D-Gln-OPfp remain stable for 6 months when stored at −80°C . In contrast, the free acid Fmoc-D-Gln-OH is typically stored as a solid at 2‑30°C, with no explicit stability data provided for extended cryogenic storage of its solutions .

Reagent Storage Automated Synthesis Solution Stability

High‑Impact Application Scenarios for Fmoc-D-Gln-OPfp Driven by Quantitative Differentiation


Synthesis of All‑D‑Peptide Therapeutics Requiring Stringent Enantiopurity

The combination of a pre‑activated Pfp ester and a D‑amino acid backbone makes Fmoc-D-Gln-OPfp the reagent of choice for constructing all‑D‑peptide drug candidates. The high kcoupling/kracemization ratio of Pfp esters [1] ensures that the D‑configuration is retained during each coupling cycle, while the ≥98.0% HPLC purity [2] minimizes diastereomeric impurities that could compromise biological activity or regulatory acceptance.

Automated High‑Throughput SPPS with Pre‑Aliquoted Building Block Solutions

The defined 6‑month stability of Fmoc-D-Gln-OPfp stock solutions at −80°C [1] supports the advance preparation of amino acid cartridges for automated peptide synthesizers. This reduces manual intervention, improves reproducibility, and aligns with high‑throughput peptide library production workflows where additive‑free coupling [2] further streamlines downstream processing.

Construction of Mirror‑Image Phage Display Libraries

Mirror‑image phage display relies on the synthesis of D‑peptide libraries that are resistant to proteolytic degradation [1]. Fmoc-D-Gln-OPfp provides the necessary stereochemical fidelity and coupling efficiency to build these libraries with high diversity and minimal sequence bias. The avoidance of racemization‑prone in situ activation [2] is essential for maintaining the integrity of each library member.

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